3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride
Description
Properties
IUPAC Name |
3,8-diazabicyclo[3.2.1]octan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c9-6-5-2-1-4(8-5)3-7-6;/h4-5,8H,1-3H2,(H,7,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEJRPZWECKAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC1N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride typically involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives. This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups into the molecule .
Scientific Research Applications
3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues, focusing on substitutions, pharmacological activity, and synthetic utility:
Pharmacological and Functional Insights
Cytotoxicity and Antiproliferative Activity :
- Parent Compound : Derivatives like 2m (bisphenyl pyridylmethyl-substituted) show moderate cytotoxicity against leukemia (CCRF-CEM) and solid tumor cell lines .
- 8-Methyl Analogues : Exhibit improved stability and selective cytotoxicity, likely due to enhanced membrane permeability from alkylation .
Receptor Binding and Selectivity :
Biological Activity
3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride, often referred to as a bicyclic compound with significant biological relevance, has been the subject of extensive research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, biochemical pathways, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bicyclic structure that incorporates two nitrogen atoms, which contributes to its rigidity and potential as a chiral auxiliary in asymmetric synthesis.
Target Enzymes
The primary biological activity of this compound is attributed to its role as an inhibitor of farnesyltransferase , an enzyme critical for the post-translational modification of proteins involved in cell signaling and growth. This inhibition is linked to cytotoxic effects against various tumor cell lines, including glioblastoma and hepatocellular carcinoma.
Mode of Action
The compound binds to the active site of farnesyltransferase, preventing the transfer of farnesyl groups to target proteins essential for their function. This competitive inhibition alters cellular signaling pathways, leading to apoptosis in cancer cells.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Demonstrated cytotoxic effects against multiple cancer cell lines.
- Enzyme Inhibition : Acts as an inhibitor for several enzymes beyond farnesyltransferase, potentially influencing metabolic pathways.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against oxidative stress in neuronal cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride | Bicyclic | Enzyme inhibition |
| (1S)-3,8-diazabicyclo[3.2.1]octan-2-one | Bicyclic | Farnesyltransferase inhibition |
| 1,4-Diazabicyclo[2.2.2]octane | Bicyclic | Less defined biological activity |
Uniqueness : The specific bicyclic structure and presence of a ketone group in this compound confer distinct chemical reactivity and biological activity compared to other similar compounds.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound:
- Anticancer Studies : A study demonstrated that the compound exhibited significant cytotoxicity against glioblastoma cell lines with an IC50 value indicating potent activity.
- Enzyme Interaction Studies : Research highlighted the compound's ability to bind competitively to farnesyltransferase, showcasing its potential as a therapeutic agent in cancer treatment .
- Neuroprotective Studies : Experimental data suggested that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide, indicating potential applications in neurodegenerative diseases.
Q & A
Q. What are the established synthetic routes for 3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride, and how can purity be optimized?
The compound is synthesized via multi-step organic reactions, often starting with ketones and amines under alkaline conditions. For example, a scalable process involves cyclization of 2,2,4-trimethylpentan-3-one with ammonia derivatives, followed by hydrochloric acid treatment to yield the hydrochloride salt . Purity optimization includes recrystallization from polar solvents (e.g., ethanol/water mixtures) and chromatographic techniques like reverse-phase HPLC. Monitoring reaction intermediates via LC-MS and confirming final structure by H/C NMR ensures minimal impurities .
Q. How does the bicyclic framework influence the compound’s reactivity in catalytic applications?
The rigid bicyclo[3.2.1]octane scaffold enhances steric control in reactions, making it effective as a catalyst in oxidation and epoxidation. The tertiary amine at the 8-position facilitates nucleophilic activation, while the ketone group at position 2 stabilizes transition states via hydrogen bonding. For instance, in epoxide formation, the compound accelerates ring-opening of electrophilic intermediates, as confirmed by kinetic studies using O isotopic labeling .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : H and C NMR confirm bicyclic structure and proton environments (e.g., deshielded protons at bridgehead carbons).
- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~2800 cm (N-H stretch) validate functional groups.
- XRD : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to enzymes like AKR1C3. The bicyclic core’s conformational rigidity allows precise alignment with hydrophobic pockets, while the protonated amine forms salt bridges with acidic residues (e.g., Asp50 in AKR1C3). Free energy perturbation (FEP) calculations quantify binding energy changes upon structural modifications .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of derivatives?
Discrepancies in SAR data (e.g., variable inhibitory potency) arise from substituent positioning. Systematic approaches include:
- Regioselective functionalization : Introducing triazole or furan groups at position 3 alters electronic profiles, as shown in comparative IC assays .
- Metabolic stability assays : Liver microsome studies identify labile substituents (e.g., methylthio groups) that reduce bioavailability, explaining divergent in vitro/in vivo results .
Q. What mechanistic insights explain its role in oxidative sulfonamidation reactions?
The compound acts as a bifunctional catalyst in sulfonamidation:
Q. How do structural analogs differ in biological activity, and what methods validate these differences?
Analogs like 3-(triazol-1-yl)-8-azabicyclo derivatives show enhanced kinase inhibition due to π-π stacking with ATP-binding pockets. Comparative assays include:
- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (e.g., for triazole vs. 45 nM for furan derivatives).
- Cellular viability assays : IC values in cancer cell lines correlate with substituent electronegativity (e.g., pyridine > furan) .
Q. What experimental designs mitigate decomposition during high-temperature reactions?
Decomposition pathways (e.g., retro-aldol cleavage) are minimized by:
- Low-temperature protocols : Reactions conducted at ≤40°C in anhydrous DMF.
- Stabilizing additives : Crown ethers (18-crown-6) chelate alkali metals, preventing base-induced degradation. TGA (thermogravimetric analysis) confirms thermal stability up to 180°C .
Methodological Considerations
Q. How to validate catalytic efficiency in asymmetric synthesis?
Use chiral HPLC (e.g., Chiralpak IA column) to measure enantiomeric excess (ee) in products. For example, the compound achieves 92% ee in propargylamine synthesis, verified by comparison to racemic standards .
Q. What in silico tools optimize derivatization for enhanced pharmacokinetics?
ADMET predictors (e.g., SwissADME) screen for logP (<3), PSA (<90 Ų), and CYP450 inhibition. Substituents like tert-butyl carbamate (Boc) improve metabolic stability, as validated by hepatic clearance rates in rat models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
